

Application Note: Quantification of Enterolactone in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: *Enterolactone*

Cat. No.: *B190478*

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Introduction

Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors. As a phytoestrogen, it is a subject of extensive research due to its potential role in hormone-dependent cancers and other chronic diseases. Accurate and robust quantification of **enterolactone** in plasma is crucial for epidemiological studies and clinical trials investigating its physiological effects. This application note details a sensitive and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct quantification of free **enterolactone** and its major conjugated forms, **enterolactone** glucuronide and **enterolactone** sulfate, in human plasma. An alternative protocol for the quantification of total **enterolactone** following enzymatic hydrolysis is also presented.

Experimental Protocols

Two primary methodologies are outlined below: one for the direct analysis of free and conjugated **enterolactone**, and a second for the determination of total **enterolactone**.

Protocol 1: Direct Quantification of Free and Conjugated Enterolactone

This high-throughput method allows for the simultaneous measurement of **enterolactone**, **enterolactone** glucuronide, and **enterolactone** sulfate without the need for an enzymatic hydrolysis step, thus simplifying sample preparation and reducing analytical time.[1][2]

- Standards: (±)-**Enterolactone**, (±)-**Enterolactone**-mono-β-D-glucuronide, (±)-**Enterolactone** monosulfate ammonium salt
- Internal Standard (IS): Glycocholic acid (glycine-1 ¹³C)[1]
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade), Formic Acid
- Plasma: Human plasma (pooled for calibration standards and quality controls)
- Solid-Phase Extraction (SPE): Oasis HLB 96-well plates (30 μm, 10 mg)
- Working Solutions: Prepare a stock solution containing **enterolactone**, **enterolactone** glucuronide, and **enterolactone** sulfate at a concentration of 200 ng/mL.[1] The internal standard working solution should be prepared at a final concentration of 10 ng/mL.[1]
- Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the working solutions into pooled human plasma with a known low concentration of **enterolactone**.
- SPE Cleanup:
 - Condition the SPE plate wells.
 - Load the plasma samples.
 - Wash the wells to remove interfering substances.
 - Elute the analytes with 300 μL of 50/40/10% ACN/MeOH/H₂O.[2]
 - Dilute the eluate with 900 μL of water containing the internal standard.[2]
 - Centrifuge the samples at 20°C for 5 minutes prior to LC-MS/MS analysis.[1]
- LC System: MicroLC 200 Series (Eksigent/AB Sciex)[1]

- Column: Phenyl Column, 300 mm × 0.5 mm, 3.0 µm particle size[2]
- Mobile Phase A: Water with 0.1% formic acid[1]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
- Gradient:
 - Start at 15% B, hold for 0.5 min.
 - Increase to 75% B over 1.9 min, hold for 0.2 min.[1]
- Total Run Time: 2.6 minutes[1]
- Column Temperature: 23°C
- Autosampler Temperature: 20°C
- Mass Spectrometer: QTrap 5500 (AB Sciex)[1]
- Ionization Mode: Electrospray Ionization (ESI), Negative[1]
- MRM Transitions:

Analyte	Precursor Ion (Q1)	Product Ion (Q3)
Enterolactone	297.1	-
Enterolactone Glucuronide	473.1	297.1
Enterolactone Sulfate	377.1	297.1
Glycocholic acid (IS)	-	-

Note: Specific product ion for **Enterolactone** and the IS were not detailed in the provided search results, but the transitions for the conjugates represent the loss of the glucuronic acid and sulfate moieties respectively.[1]

Protocol 2: Quantification of Total Enterolactone

This method involves an enzymatic hydrolysis step to convert the conjugated forms of **enterolactone** into the free form, followed by extraction and LC-MS/MS analysis. This approach is suitable for determining the total **enterolactone** concentration in plasma.[3][4]

- Standards: (±)-**Enterolactone**
- Internal Standard (IS): 13C3 labeled **enterolactone**[3]
- Enzyme: β -glucuronidase/sulfatase from *Helix pomatia*
- Solvents: Diethyl ether, Acetonitrile, Water (HPLC grade)
- Plasma: Human plasma
- Hydrolysis: To 300 μ L of plasma, add the internal standard and a freshly prepared enzyme mixture of β -glucuronidase-sulfatase. Incubate at 37°C for 4 hours.[4]
- Extraction: Perform a liquid-liquid extraction using diethyl ether.
- Evaporation and Reconstitution: Evaporate the ether extract to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
- LC System: Standard HPLC system
- Run Time: Approximately 11 minutes[3]
- Mass Spectrometer: Tandem mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI)[3]
- MRM Transitions: Specific transitions for **enterolactone** and its 13C3 labeled internal standard would be optimized on the specific instrument used.

Data Presentation

Table 1: Method Validation Parameters for Direct Quantification of Enterolactone and its Conjugates

Parameter	Enterolactone	Enterolactone Glucuronide	Enterolactone Sulfate
Linearity Range (ng/mL)	0.0244 - 12.5	0.0122 - 12.5	0.0061 - 12.5
Regression Coefficient (r)	0.9987	0.9996	0.9992
LLOQ (pM)	86	26	16
LLOQ (ng/mL)	0.0244	0.0122	0.0061
Intra-batch Precision (%RSD)	<15%	<15%	<15%
Inter-batch Precision (%RSD)	<10%	<10%	<10%
Accuracy (%RE)	Within $\pm 15\%$	Within $\pm 15\%$	Within $\pm 15\%$

Data synthesized from multiple sources.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Method Validation Parameters for Total Enterolactone Quantification

Parameter	Value
Detection Limit (nM)	0.55
Within-run Precision (%RSD)	3 - 6%
Between-run Precision (%RSD)	10 - 14%

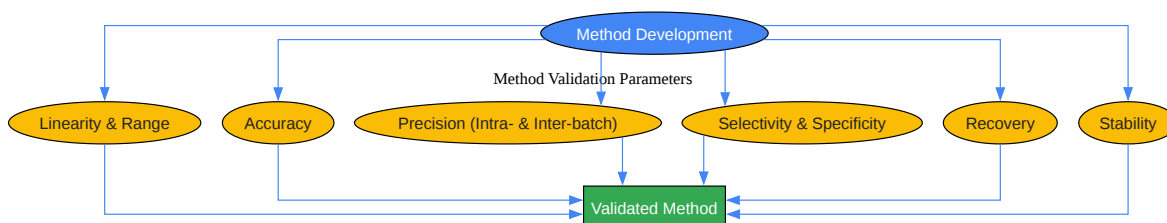
Data from a validated method using isotope dilution LC-MS/MS.[\[3\]](#)

Visualizations



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Caption: Experimental workflow for direct quantification of **enterolactone**.



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Caption: Logical flow of the LC-MS/MS method validation process.

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